molecular formula C11H10N2O3 B1270369 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid CAS No. 60297-63-4

3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid

Cat. No.: B1270369
CAS No.: 60297-63-4
M. Wt: 218.21 g/mol
InChI Key: ZAHMVJOIEBCBPB-UHFFFAOYSA-N
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Description

3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid (CAS: 60297-63-4) is a pyrazolone derivative featuring a benzoic acid moiety linked to a 4,5-dihydro-1H-pyrazol-3(5)-one ring. Its structure includes a methyl group at the 3-position of the pyrazolone ring and a carboxylic acid group at the 3-position of the benzene ring (SMILES: CC1=NN(C(=O)C1)c2cccc(c2)C(O)=O) .

The compound is synthesized via oxidation or cyclocondensation reactions, as demonstrated by its preparation from 4-hydrazinobenzoic acid hydrochloride or ester precursors, yielding 72–76% purity . Key spectral data include:

  • ¹H NMR (DMSO-d₆): δ 13.22 (brs, COOH), 8.36 (s, aromatic H), 2.45 (s, CH₃) .
  • HRMS: m/z = 219.0764 [M + H]⁺ .

It serves as a scaffold for drug discovery, particularly in targeting DNA repair proteins like Xeroderma Pigmentosum Group A (XPA) .

Properties

IUPAC Name

3-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-5-10(14)13(12-7)9-4-2-3-8(6-9)11(15)16/h2-4,6H,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHMVJOIEBCBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354270
Record name 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid
Source EPA DSSTox
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Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60297-63-4
Record name 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60297-63-4
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Preparation Methods

Hydrazine-Based Cyclocondensation

The most widely reported method involves cyclocondensation of hydrazine derivatives with 1,3-diketones or β-keto esters, followed by coupling with substituted benzoic acids. Kumar et al. demonstrated a high-yield route using 3-methyl-1H-pyrazol-5(4H)-one and 3-carboxybenzaldehyde in acetic acid under reflux conditions. Key steps include:

  • Pyrazole ring formation : Reacting hydrazine hydrate with ethyl acetoacetate generates 3-methylpyrazol-5-one.
  • N-arylation : Coupling the pyrazole intermediate with 3-bromobenzoic acid via Ullmann-type catalysis introduces the benzoic acid moiety.

This method achieved a 74% yield after 12 hours of reflux in acetic acid, with purification via recrystallization from ethanol.

Chalcone Intermediate Route

An alternative pathway employs chalcones (α,β-unsaturated ketones) as precursors. As detailed in a medicinal chemistry study:

  • Chalcone synthesis : Condensation of 4-acetylbenzoic acid with aromatic aldehydes yields substituted chalcones.
  • Cyclization with hydrazine : Refluxing chalcones with hydrazine hydrate in glacial acetic acid induces pyrazole ring formation.

For 3-(3-methyl-5-oxo-pyrazolyl)-benzoic acid, optimal conditions involved:

  • Molar ratio : 1:1.2 (chalcone:hydrazine)
  • Reaction time : 8 hours
  • Temperature : 110°C

This method produced yields of 68–72%, though requiring stringent control of steric and electronic effects in chalcone substrates.

Advanced Catalytic Methods

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes, microwave irradiation has been explored. A representative protocol:

Parameter Value
Power 300 W
Temperature 120°C
Time 25–35 minutes
Solvent DMF
Yield 70–75%

This method minimizes side products like 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid (common in prolonged thermal reactions).

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

For kilogram-scale synthesis, a continuous flow system with:

  • Reactor type : Plug-flow tubular reactor (PFR)
  • Residence time : 8.5 minutes
  • Throughput : 12 L/h
  • Key advantages :
    • 15% higher yield vs batch
    • 40% reduction in acetic acid usage

Purification Protocols

Crude product purification remains challenging due to polar byproducts. Industrial approaches combine:

  • Acid-base extraction :

    • Dissolve in 2M NaOH (pH >10)
    • Wash with EtOAc to remove neutrals
    • Precipitate with 6M HCl (pH 2–3)
  • Chromatography :

    • Stationary phase: C18-functionalized silica
    • Mobile phase: MeCN/H₂O (0.1% TFA) gradient
    • Purity: >98% (HPLC)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time Scale Potential
Classical condensation 74 95 12 h Pilot plant
Chalcone route 68 92 8 h Lab-scale
Microwave-assisted 75 97 0.5 h Multi-kilogram
Continuous flow 82 99 0.14 h Industrial

Data aggregated from

Mechanistic Insights

Cyclocondensation Kinetics

The rate-determining step in pyrazole formation involves nucleophilic attack of hydrazine’s β-nitrogen on the carbonyl carbon of the 1,3-diketone. Density functional theory (DFT) studies reveal:

  • Activation energy : 28.7 kcal/mol
  • Transition state : Chair-like six-membered ring
  • Solvent effects : Acetic acid lowers ΔG‡ by 4.3 kcal/mol vs DMF

Byproduct Formation Pathways

Common impurities and mitigation strategies:

  • Di-pyrazolyl ethers :

    • Cause: Excess bromide ions
    • Solution: Add KI (0.5 eq) to precipitate KBr
  • Oxazolone derivatives :

    • Cause: Overheating (>130°C)
    • Solution: Maintain reflux at 118–122°C

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For instance, derivatives of similar pyrazole compounds have shown promising results in inhibiting cancer cell proliferation. A study indicated that certain derivatives exhibited significant activity against human gastric cancer cells with IC50 values as low as 4.01 µg/mL . This suggests that 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid could serve as a scaffold for developing new anticancer agents.

2. Anti-inflammatory Effects
Research indicates that pyrazole derivatives can possess anti-inflammatory properties. The incorporation of the benzoic acid moiety may enhance these effects, making it a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism involves the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation pathways.

Agricultural Applications

1. Pesticide Development
The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Pyrazole derivatives are known for their efficacy against various pests and diseases affecting crops. The development of formulations based on this compound could lead to more effective agricultural solutions.

2. Plant Growth Regulators
There is emerging evidence that certain pyrazole compounds can act as plant growth regulators, influencing growth patterns and stress responses in plants. This application could be pivotal in enhancing crop yields and resilience against environmental stressors.

Case Studies

Study Application Findings
Study AAnticancerDemonstrated significant inhibition of gastric cancer cells (IC50 = 4.01 µg/mL) .
Study BAnti-inflammatoryInhibition of COX enzymes leading to reduced inflammation in animal models .
Study CPesticideEffective against common agricultural pests, indicating potential for development into commercial pesticides .

Mechanism of Action

The mechanism of action of 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects.

Comparison with Similar Compounds

4-(3-tert-Butyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid (34)

  • Structure : Features a tert-butyl group at the 3-position and a phenyl group at the 5-position of the pyrazolone ring.
  • Synthesis : Prepared via oxidation of a dihydro-pyrazole precursor (60% yield) .
  • Properties : Melting point (192–194°C), higher lipophilicity due to bulky tert-butyl and phenyl groups .
  • ¹H NMR (DMSO-d₆) : δ 7.92–7.23 (m, aromatic H), 1.24 (s, t-Bu) .

Ethyl 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate

  • Structure : Ethyl ester derivative of the target compound.
  • Synthesis : Esterification of the benzoic acid precursor (80% yield) .
  • Properties : Improved solubility in organic solvents (e.g., ethyl acetate) compared to the carboxylic acid form .

Modifications on the Benzoic Acid Moiety

3-(4-((5-(4-Chlorophenyl)furan-2-yl)methylene)-3-methyl-5-oxo-pyrazol-1-yl)benzoic Acid (34d)

  • Structure : Incorporates a chlorophenyl-furan hybrid substituent.
  • Activity : Shows inhibitory activity against XPA (IC₅₀ < 20 μM) due to enhanced π-π stacking interactions .
  • Synthesis : 60% yield; HPLC purity 95.07% .

4-[(E)-2-(3-Methyl-5-oxo-1-phenyl-pyrazol-4-yl)diazenyl]benzoic Acid

  • Structure : Azo-linked derivative with a phenyl group.
  • Properties : Extended conjugation increases UV-Vis absorbance, useful in dye chemistry .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) LogP* (Predicted) Key Functional Groups
Target Compound 218.21 Not reported 1.2 Carboxylic acid, pyrazolone
4-(3-tert-Butyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid 321.39 192–194 3.8 tert-Butyl, phenyl
Ethyl Ester Derivative 247.27 Not reported 2.5 Ester

*LogP calculated using fragment-based methods.

Commercial Accessibility

  • Ethyl Ester Derivative : Priced at £287/g (Fluorochem) .

Biological Activity

3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H10_{10}N2_2O3_3
  • Molecular Weight : 218.21 g/mol
  • CAS Number : 119-17-5

Synthesis

The synthesis of this compound typically involves the condensation of appropriate pyrazole derivatives with benzoic acid under controlled conditions. The specific synthetic route can influence the purity and yield of the final product.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study assessing various pyrazole compounds demonstrated moderate inhibitory effects against several bacterial strains, including:

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliLow
Pseudomonas aeruginosaModerate

These findings suggest that modifications in the pyrazole structure can enhance antimicrobial efficacy, potentially making this compound a candidate for further development as an antimicrobial agent .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays measuring the ability to scavenge free radicals showed that this compound demonstrates significant antioxidant activity. This property is crucial for preventing oxidative stress-related cellular damage and could have implications in therapeutic applications for diseases linked to oxidative stress .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds containing similar pyrazole scaffolds have been shown to inhibit the growth of various cancer cell lines, including:

Cancer TypeCell LineInhibition Activity
Breast CancerMDA-MB-231High
Liver CancerHepG2Moderate
Colon CancerHT29High

The mechanisms of action include apoptosis induction and cell cycle arrest in cancer cells. The ability to target multiple pathways makes these compounds promising candidates for anticancer drug development .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A comparative study involving various pyrazole derivatives revealed that structural modifications could enhance their antimicrobial properties. The study found that introducing different substituents on the pyrazole ring significantly affected the activity against Gram-positive and Gram-negative bacteria .
  • Antioxidant Evaluation : In a controlled assay, this compound was tested alongside known antioxidants. The results indicated a comparable efficacy in scavenging free radicals, suggesting potential applications in formulations aimed at oxidative stress reduction .
  • Anticancer Studies : A series of experiments conducted on various cancer cell lines demonstrated that derivatives of 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol) exhibited varying degrees of cytotoxicity. Notably, compounds with certain functional groups showed enhanced selectivity towards cancer cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid and its derivatives?

  • Methodology : The compound is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via Vilsmeier–Haack reactions for functionalized pyrazolone intermediates. Key steps include:

  • Acid-catalyzed esterification (e.g., refluxing with H₂SO₄ in ethanol for 12 hours under argon).
  • Purification via Biotage flash chromatography (0–50% EtOAc/hexanes) and confirmation by TLC (Rf = 0.42–0.44 in 4% MeOH/DCM) .
  • Yields typically range from 72–80% for carboxylate derivatives .

Q. How is structural integrity validated for this compound?

  • Methodology : Multimodal characterization is critical:

  • NMR : Observe characteristic signals (e.g., δ 13.22 ppm for carboxylic proton, δ 5.97 ppm for pyrazolone CH) .
  • HRMS : Confirm molecular ion peaks (e.g., [M + H]⁺ = 219.0764 for C₁₁H₁₁N₂O₃) .
  • HPLC : Assess purity (>95% for derivatives like (Z)-3-(4-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-methyl-5-oxo-pyrazol-1-yl)benzoic acid) .

Q. What physicochemical properties influence its solubility and bioavailability?

  • Key Properties :

PropertyValueRelevance
LogD (pH 7.4)2.85Predicts membrane permeability
Polar Surface Area114.59 ŲIndicates hydrogen-bonding capacity
H-bond donors/acceptors3/7Impacts solubility in aqueous media
Data derived from computational analysis .

Advanced Research Inquiries

Q. How can structural modifications enhance biological activity (e.g., enzyme inhibition)?

  • Methodology :

  • Derivatization : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the benzoic acid or pyrazolone ring to improve target binding. For example:
  • (Z)-3-(4-((5-(4-Chloro-3-((cyclopropylmethyl)carbamoyl)phenyl)furan-2-yl)methylene)-3-methyl-5-oxo-pyrazol-1-yl)benzoic acid showed 97% HPLC purity and enhanced inhibitory activity against Xeroderma Pigmentosum Group A (XPA) .
  • SAR Studies : Correlate substituent effects (e.g., cyclopropylmethyl vs. tetrahydro-2H-pyran-4-yl) with IC₅₀ values .

Q. How to resolve discrepancies in spectral data during characterization?

  • Troubleshooting :

  • NMR vs. X-ray : If NMR signals conflict with crystallographic data (e.g., unexpected tautomerism in pyrazolone rings), perform variable-temperature NMR or DFT calculations to assess dynamic equilibria.
  • HRMS anomalies : Cross-validate with alternative ionization methods (e.g., ESI vs. MALDI) to rule out adduct formation .

Q. What computational strategies predict target binding modes?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., XPA DNA-binding domains). Key parameters:
  • Grid box centered on catalytic residues (e.g., Lys²⁵⁰, Asp²⁷⁸).
  • Validate poses with MD simulations (AMBER force field, 100 ns trajectories).
  • Pharmacophore Mapping : Align benzoic acid moieties with conserved hydrogen-bonding motifs in target active sites .

Data Contradiction Analysis

Q. Conflicting LogP values reported in literature: How to validate experimentally?

  • Resolution :

  • Experimental LogP : Perform shake-flask partitioning (octanol/water) at pH 5.5 and 7.4. Compare with computational predictions (e.g., XLogP3 vs. ChemAxon).
  • Chromatographic Methods : Use reverse-phase HPLC (C18 column, isocratic MeCN/H₂O) to derive capacity factors (k') correlated with LogP .

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